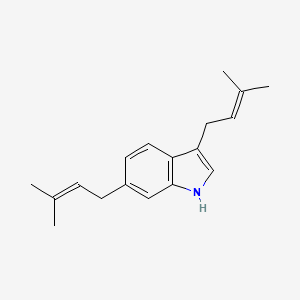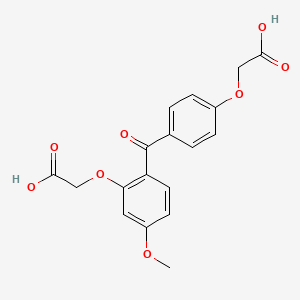
Acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- is a complex organic compound with the molecular formula C12H12O7. This compound is known for its unique structure, which includes both carboxylic acid and methoxy groups. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with methoxyacetic acid, followed by a Friedel-Crafts acylation reaction with 2-methoxybenzoyl chloride. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or nitric acid are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as nitro or halogen groups, onto the benzene ring.
Applications De Recherche Scientifique
Acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, affecting their structure and function. The methoxy groups may participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds like 4-hydroxybenzoic acid and 2-methoxybenzoic acid share structural similarities.
Phenoxyacetic acid derivatives: These compounds have similar functional groups and chemical properties.
Uniqueness
What sets acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- apart is its combination of carboxylic acid and methoxy groups on a benzoyl-phenoxy backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Propriétés
Numéro CAS |
75226-97-0 |
|---|---|
Formule moléculaire |
C18H16O8 |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
2-[4-[2-(carboxymethoxy)-4-methoxybenzoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16O8/c1-24-13-6-7-14(15(8-13)26-10-17(21)22)18(23)11-2-4-12(5-3-11)25-9-16(19)20/h2-8H,9-10H2,1H3,(H,19,20)(H,21,22) |
Clé InChI |
FQBXMCIEXOUUHE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)
![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)
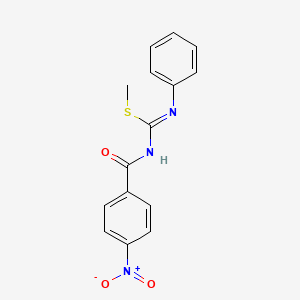



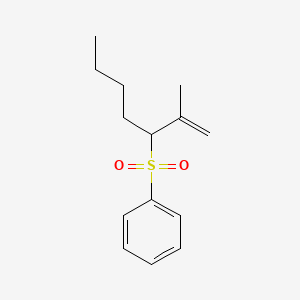
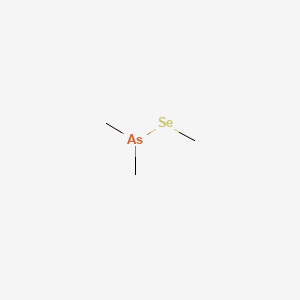


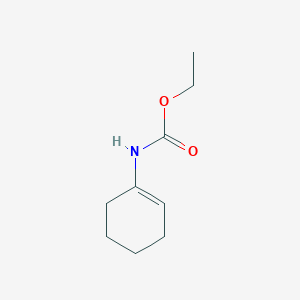
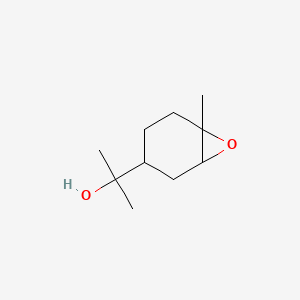
![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)
